molecular formula C21H18N4 B11668791 2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-4,6-dimethylpyrimidine

2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-4,6-dimethylpyrimidine

Cat. No.: B11668791
M. Wt: 326.4 g/mol
InChI Key: VBGYUPNVBCYBRJ-LPYMAVHISA-N
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Description

2-[(2E)-2-[(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-DIMETHYLPYRIMIDINE is a complex organic compound that features a pyrimidine ring substituted with an anthracenylmethylidene hydrazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-DIMETHYLPYRIMIDINE typically involves the condensation of anthracene-9-carbaldehyde with 4,6-dimethylpyrimidine-2-hydrazine under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-DIMETHYLPYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

2-[(2E)-2-[(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-DIMETHYLPYRIMIDINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.

    Industry: Utilized in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-DIMETHYLPYRIMIDINE involves its interaction with molecular targets such as DNA and enzymes. The anthracene moiety allows for intercalation into DNA, disrupting its function and potentially leading to cell death. Additionally, the hydrazine group can form covalent bonds with enzyme active sites, inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(2E)-2-[(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-DIMETHYLPYRIMIDINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the anthracene moiety enhances its ability to interact with DNA, while the pyrimidine ring provides a versatile scaffold for further functionalization.

Properties

Molecular Formula

C21H18N4

Molecular Weight

326.4 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-4,6-dimethylpyrimidin-2-amine

InChI

InChI=1S/C21H18N4/c1-14-11-15(2)24-21(23-14)25-22-13-20-18-9-5-3-7-16(18)12-17-8-4-6-10-19(17)20/h3-13H,1-2H3,(H,23,24,25)/b22-13+

InChI Key

VBGYUPNVBCYBRJ-LPYMAVHISA-N

Isomeric SMILES

CC1=CC(=NC(=N1)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42)C

Canonical SMILES

CC1=CC(=NC(=N1)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42)C

Origin of Product

United States

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